molecular formula C9H12ClN3O B1434785 5-Chloro-pyrazine-2-carboxylic acid diethylamide CAS No. 1701532-35-5

5-Chloro-pyrazine-2-carboxylic acid diethylamide

Cat. No.: B1434785
CAS No.: 1701532-35-5
M. Wt: 213.66 g/mol
InChI Key: YNQJKTGNOYQFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-pyrazine-2-carboxylic acid diethylamide is a synthetic derivative of pyrazine. This compound has garnered attention in the scientific community due to its various therapeutic and industrial applications. It is characterized by its molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol.

Preparation Methods

The synthesis of 5-Chloro-pyrazine-2-carboxylic acid diethylamide typically involves the reaction of 5-Chloropyrazine-2-carboxylic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Chemical Reactions Analysis

5-Chloro-pyrazine-2-carboxylic acid diethylamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the pyrazine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) for substitution, and solvents such as tetrahydrofuran (THF) for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-pyrazine-2-carboxylic acid diethylamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 5-Chloro-pyrazine-2-carboxylic acid diethylamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors related to its biological activity. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

5-Chloro-pyrazine-2-carboxylic acid diethylamide can be compared with other pyrazine derivatives such as:

    5-Chloropyrazine-2-carboxylic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    2-Amino-5-chloropyrazine: Another pyrazine derivative with potential biological activities.

    5-Bromo-2-pyrazinecarboxylic acid: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications

The uniqueness of this compound lies in its specific substitution pattern and the presence of the diethylamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-N,N-diethylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-3-13(4-2)9(14)7-5-12-8(10)6-11-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQJKTGNOYQFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-pyrazine-2-carboxylic acid diethylamide
Reactant of Route 2
Reactant of Route 2
5-Chloro-pyrazine-2-carboxylic acid diethylamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Chloro-pyrazine-2-carboxylic acid diethylamide
Reactant of Route 4
Reactant of Route 4
5-Chloro-pyrazine-2-carboxylic acid diethylamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Chloro-pyrazine-2-carboxylic acid diethylamide
Reactant of Route 6
Reactant of Route 6
5-Chloro-pyrazine-2-carboxylic acid diethylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.